Indigo carmine

Vue d'ensemble

Description

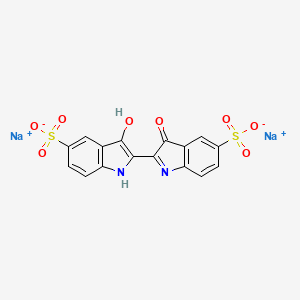

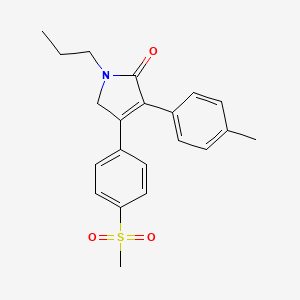

Il s'agit d'un sel organique dérivé de l'indigo par sulfonation aromatique, ce qui rend le composé soluble dans l'eau . Ce composé est largement utilisé comme indicateur de pH, colorant alimentaire et en diagnostics médicaux pour visualiser les orifices urétéraux lors de la cystoscopie et du cathétérisme urétéral .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'indigo disulfonate de sodium implique la conversion de l'acide 3-(2-nitrophényl)-2-oxopropanoïque en (E)-[2,2'-biindolinylidène]-3,3'-dione, suivie d'une réaction avec l'acide sulfurique . Ce processus conduit à la formation de l'indigo disulfonate de sodium avec une pureté élevée. Les conditions de réaction impliquent généralement des températures contrôlées et l'utilisation de catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec un minimum d'impuretés .

Méthodes de production industrielle

La production industrielle de l'indigo disulfonate de sodium implique une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Le processus est optimisé pour obtenir des rendements et une pureté élevés, souvent supérieurs à 99,5 % . Le produit final est ensuite cristallisé pour obtenir la forme souhaitée, qui contient 4 à 7 % d'humidité .

Analyse Des Réactions Chimiques

Types de réactions

L'indigo disulfonate de sodium subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courants

Oxydation : L'indigo disulfonate de sodium peut être oxydé en acide isatine-5-sulfonique à l'aide d'agents oxydants forts.

Réduction : Le composé peut être réduit en leucoindigo à l'aide d'agents réducteurs tels que le dithionite de sodium.

Principaux produits formés

Oxydation : Acide isatine-5-sulfonique

Réduction : Leucoindigo

Substitution : Divers dérivés substitués de l'indigo disulfonate

Applications De Recherche Scientifique

L'indigo disulfonate de sodium a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme indicateur de pH et indicateur redox.

Industrie : Appliqué comme colorant dans la fabrication de capsules et comme colorant alimentaire.

Mécanisme d'action

L'indigo disulfonate de sodium exerce ses effets principalement par sa couleur bleu foncé, qui améliore la visualisation pendant les procédures médicales . Le composé est excrété par les reins par sécrétion tubulaire, ce qui lui permet de colorer l'urine en bleu et de permettre la visualisation des structures des voies urinaires . De plus, l'indigo disulfonate de sodium peut provoquer une vasoconstriction en interférant avec les mécanismes de vasodilatation dépendants de l'oxyde nitrique .

Mécanisme D'action

Indigotindisulfonate sodium exerts its effects primarily through its deep blue color, which enhances visualization during medical procedures . The compound is excreted by the kidneys through tubular secretion, allowing it to color the urine blue and enable the visualization of urinary tract structures . Additionally, indigotindisulfonate sodium may cause vasoconstriction by interfering with nitric oxide-dependent vasodilation mechanisms .

Comparaison Avec Des Composés Similaires

Composés similaires

Indigo carmin : Autre nom pour l'indigo disulfonate de sodium, utilisé de manière interchangeable.

Indigotine : Un composé similaire utilisé comme colorant alimentaire et indicateur de pH.

FD&C Blue #2 : Autre désignation pour l'indigo disulfonate de sodium, approuvé pour une utilisation comme colorant alimentaire.

Unicité

L'indigo disulfonate de sodium est unique en raison de son double rôle de colorant diagnostique et d'indicateur de pH. Sa capacité à être excrété par les reins et à colorer l'urine en bleu le rend particulièrement précieux en diagnostics médicaux . De plus, sa forte solubilité dans l'eau et sa stabilité dans diverses conditions contribuent à son utilisation répandue dans différents domaines .

Propriétés

IUPAC Name |

disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O8S2.2Na/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVXEJADITYJHK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020190 | |

| Record name | C.I. Acid Blue 74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Indigo to dark blue powder. (NTP, 1992), Water or Solvent Wet Solid, Water soluble, dark blue powder; [CHEMINFO] | |

| Record name | INDIGO CARMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Indole-5-sulfonic acid, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | FD&C blue 2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2206 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 70.7 °F (NTP, 1992), Slightly soluble in alcohol; practically insoluble in most other organic solvents, Insoluble in benzene, chloroform, 9 mg/mL in ethyleneglycol monomethyl ether; 3 mg/mL in ethanol, Soluble in water, ethanol; insoluble in organic solvents, For more Solubility (Complete) data for Indigotindisulfonate sodium (6 total), please visit the HSDB record page. | |

| Record name | INDIGO CARMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indigotindisulfonate sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Dark blue, crystalline powder; bronze luster. Density 1.35; sublimes at 300 °C (decomposes). Soluble in aniline, nitrobenzene, chloroform, glacial acetic acid, and concentrated sulfuric acid; insoluble in water, ether, and alcohol /Indigotin/ | |

| Record name | Indigotindisulfonate sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Purple powder, Dark blue powder with coppery luster, Blue-red to red-brown powder or dark blue solid | |

CAS No. |

860-22-0 | |

| Record name | INDIGO CARMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20520 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Indigotindisulfonate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000860220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-5-sulfonic acid, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Blue 74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5,5'-(2-(1,3-dihydro-3-oxo-2H-indazol-2-ylidene)-1,2-dihydro-3H-indol-3-one)disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIGOTINDISULFONATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3741U8K7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indigotindisulfonate sodium | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7875 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for indigo carmine?

A1: this compound, also known as 5,5′-indigodisulfonic acid sodium salt, has the molecular formula C16H8N2Na2O8S2. Its molecular weight is 466.36 g/mol. Spectroscopically, this compound is characterized by a strong absorbance maximum around 610 nm, which is responsible for its blue color. []

Q2: How does the structure of this compound relate to its solubility?

A2: The presence of two sulfonic acid groups (–SO3Na) in the this compound molecule contributes to its high solubility in water. These groups are ionic and readily interact with water molecules, facilitating dissolution. []

Q3: How stable is this compound under different conditions?

A3: this compound exhibits variable stability depending on the environment. It is relatively stable in neutral and slightly acidic solutions but degrades under alkaline conditions. Additionally, exposure to light, particularly UV radiation, can lead to its photodegradation. [, ]

Q4: What are the main applications of this compound in catalysis?

A4: this compound is frequently employed as a redox indicator in chemical reactions. Its distinct color change upon reduction makes it valuable for monitoring reaction progress. For instance, it has been explored as a probe to evaluate the generation of hydroxyl radicals in advanced oxidation processes for water treatment. [, ]

Q5: Can this compound itself act as a catalyst?

A5: While not a catalyst in the conventional sense, this compound can participate in redox reactions. Research suggests its potential as a mediator in enzymatic dye degradation processes, enhancing the activity of enzymes like laccase. []

Q6: How is computational chemistry used to study this compound?

A6: Computational techniques like quantum chemical calculations help determine electronic properties, molecular geometry, and reactivity of this compound. These insights can predict its behavior in various chemical environments and interactions with other molecules. [, ]

Q7: How does modifying the structure of this compound affect its properties?

A7: Structural modifications, such as the introduction of different substituents on the aromatic rings or changes in the sulfonic acid groups, can significantly impact this compound's properties. These changes can influence its solubility, color, stability, and even its interaction with biological systems. []

Q8: What strategies can improve the stability of this compound in formulations?

A8: Approaches to enhance this compound stability include:

Q9: What are the known toxicological effects of this compound?

A9: While generally considered safe for most applications, this compound can cause adverse reactions in sensitive individuals. These may include allergic reactions, skin irritation, and rarely, more severe systemic effects. [, ]

Q10: What analytical techniques are commonly used to study this compound?

A10: Various analytical techniques are employed for this compound characterization and quantification:

- High-performance liquid chromatography (HPLC): Separates and quantifies this compound in complex mixtures. [, ]

Q11: What happens to this compound in the environment?

A11: this compound can undergo degradation through various processes in the environment, including:

- Chemical oxidation: Reactions with oxidizing agents present in the environment can degrade this compound. [, ]

Q12: How can we mitigate the environmental impact of this compound?

A12: Reducing the release of this compound into the environment is crucial. This can be achieved through:

- Exploring alternative dyes: Investigating and utilizing less environmentally persistent dyes with similar functionalities. [, ]

- This compound has been explored as a contrast agent in medical imaging, particularly in endoscopic procedures. [, , ]

- Researchers have investigated its use in detecting and marking tumors during surgery. [, ]

- Studies have examined the adsorption of this compound onto various materials, including activated carbon and nanoparticles, for potential applications in wastewater treatment. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B1671796.png)

![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1671809.png)

![9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione](/img/structure/B1671815.png)